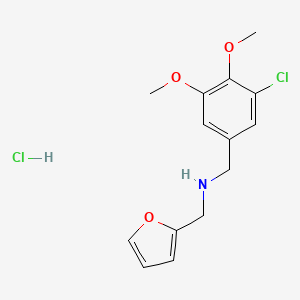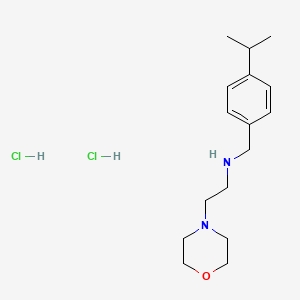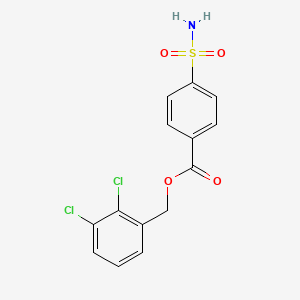
(3-chloro-4,5-dimethoxybenzyl)(2-furylmethyl)amine hydrochloride
Descripción general
Descripción
(3-chloro-4,5-dimethoxybenzyl)(2-furylmethyl)amine hydrochloride, also known as Ro 31-8220, is a potent and selective protein kinase C (PKC) inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
(3-chloro-4,5-dimethoxybenzyl)(2-furylmethyl)amine hydrochloride 31-8220 inhibits the activity of PKC by binding to the catalytic domain of the enzyme and preventing its activation. PKC requires binding of both diacylglycerol (DAG) and calcium ions for its activation. This compound 31-8220 competes with DAG for binding to the catalytic domain of PKC, thereby preventing its activation. This results in the inhibition of downstream signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have various biochemical and physiological effects in different cell types. It has been reported to inhibit cell proliferation, induce apoptosis, and regulate cell migration and invasion in cancer cells. This compound 31-8220 has also been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting its potential therapeutic application in diabetes. Furthermore, this compound 31-8220 has been shown to have cardioprotective effects by reducing myocardial ischemia/reperfusion injury in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-chloro-4,5-dimethoxybenzyl)(2-furylmethyl)amine hydrochloride 31-8220 is a potent and selective inhibitor of PKC that has been widely used in scientific research. Its high selectivity for PKC isoforms makes it a valuable tool to investigate the specific functions of these isoforms in various cellular processes. However, the use of this compound 31-8220 has some limitations. It has been reported to have off-target effects on other kinases such as protein kinase A (PKA) and protein kinase G (PKG). Therefore, it is important to use appropriate controls and concentrations to avoid these off-target effects.
Direcciones Futuras
For research on (3-chloro-4,5-dimethoxybenzyl)(2-furylmethyl)amine hydrochloride 31-8220 include investigating its efficacy and safety in clinical trials for various diseases such as cancer and diabetes. Furthermore, the development of more potent and selective PKC inhibitors based on the structure of this compound 31-8220 could lead to the discovery of novel therapeutic agents. Finally, the use of this compound 31-8220 in combination with other drugs or therapies could enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
(3-chloro-4,5-dimethoxybenzyl)(2-furylmethyl)amine hydrochloride 31-8220 has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. This compound 31-8220 has been shown to inhibit the activity of PKC isoforms α, β, γ, δ, and ε with high selectivity. Therefore, it has been used to investigate the specific functions of these isoforms in various cellular processes.
Propiedades
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3.ClH/c1-17-13-7-10(6-12(15)14(13)18-2)8-16-9-11-4-3-5-19-11;/h3-7,16H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFMUSQKIYEARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CO2)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4406611.png)
![N-[4-(1-azepanylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4406618.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4406631.png)
![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4406643.png)
![N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide](/img/structure/B4406651.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine hydrochloride](/img/structure/B4406655.png)

![N-(2,6-dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406665.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4406669.png)

![1-{[3-(methylsulfonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B4406683.png)
![{4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B4406709.png)
![4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4406714.png)